BenchChemオンラインストアへようこそ!

3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is a 3-aryl-substituted pyrrolidine derivative bearing a symmetrically dimethylated phenyl ring. The compound has a molecular weight of 211.73 g/mol and a molecular formula of C12H18ClN.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 1461713-28-9
Cat. No. B1430432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride
CAS1461713-28-9
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCNC2)C.Cl
InChIInChI=1S/C12H17N.ClH/c1-9-5-10(2)7-12(6-9)11-3-4-13-8-11;/h5-7,11,13H,3-4,8H2,1-2H3;1H
InChIKeyMVNXEYQYVBZPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)pyrrolidine Hydrochloride (CAS 1461713-28-9): Core Structural and Physicochemical Profile for Research Procurement


3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is a 3-aryl-substituted pyrrolidine derivative bearing a symmetrically dimethylated phenyl ring. The compound has a molecular weight of 211.73 g/mol and a molecular formula of C12H18ClN . As a hydrochloride salt, it offers enhanced aqueous solubility compared to its free base form, which is a critical practical advantage for in vitro assay preparation . The free base (CAS 1249952-00-8) exhibits a calculated LogP of approximately 2.38, indicating moderate lipophilicity suitable for CNS drug discovery programs . This compound belongs to a privileged scaffold class that has been pharmacologically evaluated for central dopaminergic and serotonergic modulation [1].

Why 3-(3,5-Dimethylphenyl)pyrrolidine Hydrochloride Cannot Be Replaced by Generic Pyrrolidine Analogs: A Regio- and Substituent-Dependent Rationale


Simple substitution of 3-(3,5-dimethylphenyl)pyrrolidine hydrochloride with unsubstituted 3-phenylpyrrolidine or its 2-substituted regioisomer introduces significant and quantifiable changes in both physicochemical properties and biological recognition. The 3,5-dimethyl substitution pattern on the phenyl ring alters the electronic character of the aromatic system from electron-withdrawing (in meta-substituted chloro or fluoro analogs) to electron-donating, which directly impacts dopamine autoreceptor pharmacology as established in the foundational SAR study by Sonesson et al. [1]. Furthermore, the 3-position attachment on the pyrrolidine ring—rather than the 2-position—produces a distinct spatial orientation of the aryl group relative to the basic amine, critically influencing receptor binding geometry and the compound's utility as a building block in parallel synthesis libraries [2]. Ignoring these regio- and substituent-specific features will lead to unpredictable changes in target engagement and synthetic utility.

Quantitative Differentiation Evidence: 3-(3,5-Dimethylphenyl)pyrrolidine Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 3-Position vs. 2-Position Aryl Substitution Alters Lipophilicity and Pharmacological Profile

The target compound, substituted at the pyrrolidine 3-position, exhibits a calculated LogP of 2.38 for the free base, compared to a LogP of 3.06 for the 2-(3,5-dimethylphenyl)pyrrolidine regioisomer . This 0.68 log unit difference represents an approximately 4.8-fold difference in calculated octanol-water partition coefficient, directly impacting predicted CNS permeability and aqueous solubility profiles. Importantly, the 2-substituted regioisomer serves as the key chiral intermediate for the kappa opioid receptor antagonist aticaprant (LY-2456302), which possesses a Ki of 0.807 nM at the KOR, whereas the 3-substituted series has been explored primarily within the context of dopaminergic autoreceptor modulation [1][2]. This divergent pharmacological lineage underscores that regioisomeric substitution is not interchangeable.

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Substituent Electronic Effects: 3,5-Dimethyl (Electron-Donating) vs. 3,5-Dichloro (Electron-Withdrawing) on Dopaminergic Activity

The foundational SAR study by Sonesson et al. (1997) demonstrated that 3-arylpyrrolidines substituted with electron-withdrawing groups at the meta position of the phenyl ring are preferential dopamine autoreceptor antagonists, as measured by increases in striatal DOPAC levels in vivo [1][2]. While specific in vivo DOPAC data for the 3,5-dimethyl analog were not extracted in this analysis, the electronic nature of the substituent—two electron-donating methyl groups (Hammett σmeta = -0.07 each) compared to electron-withdrawing chlorine atoms (σmeta = +0.37 each) in 3-(3,5-dichlorophenyl)pyrrolidine—predicts a fundamentally different pharmacological profile. This class-level SAR inference indicates that the target compound likely exhibits attenuated dopamine autoreceptor antagonist activity compared to its electron-deficient counterparts, making it a valuable inactive or differentially active control compound for CNS screening cascades [1].

Dopamine Receptor Pharmacology CNS Medicinal Chemistry Structure-Activity Relationship

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Aqueous Solubility in Biological Assays

The hydrochloride salt (CAS 1461713-28-9, MW 211.73) provides enhanced aqueous solubility compared to the free base (CAS 1249952-00-8, MW 175.27), a critical factor for preparing DMSO stock solutions and aqueous dilution series for biological assays . The free base has a calculated LogP of 2.38, indicating moderate lipophilicity that could limit aqueous solubility without salt formation . Vendor data confirm that the hydrochloride salt is supplied as a crystalline powder with a typical purity of 95% by HPLC or NMR, suitable for direct use in screening workflows without additional salt conversion steps .

Drug Discovery Assay Development Formulation Science

Structural Differentiation from Simplified Analogs: The Impact of Symmetrical Dimethylation vs. Unsubstituted or Mono-Methyl Phenyl Rings

Compared to 3-phenylpyrrolidine (MW 147.22 for free base) and 3-(4-methylphenyl)pyrrolidine (MW 161.24 for free base), the 3,5-dimethylphenyl analog introduces symmetrical substitution that increases both molecular weight (175.27 for free base) and steric bulk while reducing metabolic liability at the phenyl ring's most vulnerable oxidation sites [1][2]. The symmetrical 3,5-dimethyl pattern eliminates the possibility of phenyl ring rotational isomers that can complicate NMR interpretation and crystallography, a practical advantage for fragment-based drug discovery and structure-based design . Additionally, the increased carbon count and hydrophobicity relative to unsubstituted or mono-methyl analogs predicts altered LogD and plasma protein binding profiles, which must be accounted for in PK/PD modeling .

Medicinal Chemistry Building Block Selection Chemical Biology

High-Value Application Scenarios for 3-(3,5-Dimethylphenyl)pyrrolidine Hydrochloride in Drug Discovery and Chemical Biology


Dopaminergic Autoreceptor SAR Profiling: Using the Electron-Donating 3,5-Dimethyl Analog as a Negative Control for Meta-Substituent Electronic Effects

Based on the Sonesson et al. (1997) SAR framework, researchers can deploy the 3,5-dimethylphenyl variant alongside electron-withdrawing analogs (e.g., 3-(3-fluorophenyl)pyrrolidine or 3-(3,5-dichlorophenyl)pyrrolidine) to systematically map how Hammett σmeta values correlate with in vitro dopamine D2 autoreceptor binding and functional activity. The electron-donating nature of the 3,5-dimethyl substitution (Σσmeta ≈ -0.14) is expected to produce attenuated or absent autoreceptor antagonist activity relative to the electron-withdrawing analogs, providing an essential negative control that validates assay specificity [1][2].

CNS Penetration and Physicochemical Optimization: Leveraging the Distintive LogP and Symmetry Features in Parallel Library Design

With a free base LogP of 2.38—significantly lower than the 2-substituted regioisomer (LogP 3.06)—this compound occupies a favorable lipophilicity range for CNS drug candidates. Its symmetrical 3,5-dimethyl substitution and single rotatable bond simplify conformational analysis and co-crystallography efforts. Medicinal chemistry teams can use this scaffold as a starting point for library enumeration aimed at balancing solubility, permeability, and target engagement while maintaining the favorable pharmacokinetic properties associated with the 3-arylpyrrolidine chemotype .

Fragment-Based Drug Discovery (FBDD): Exploiting Symmetry and Defined Stereochemistry for Crystallographic Screening

The symmetrical nature of the 3,5-dimethylphenyl group eliminates rotational isomerism that would otherwise complicate electron density interpretation in protein-ligand co-crystal structures. Combined with the hydrochloride salt's improved solubility for soaking experiments, this compound represents a well-defined fragment for X-ray crystallography-based screening against CNS targets, particularly dopamine and serotonin receptors as implicated by the foundational 3-arylpyrrolidine pharmacology literature .

Regioisomeric Probe Pairing with 2-(3,5-Dimethylphenyl)pyrrolidine to Dissect Target Engagement Topology

The availability of both the 3-substituted target compound and its 2-substituted regioisomer (the aticaprant intermediate) enables a powerful chemical biology approach: deploying matched regioisomeric pairs in competitive binding assays to distinguish binding modes that are sensitive to the spatial orientation of the aryl group relative to the basic amine. Differential activity between the 3- and 2-substituted analogs at a given target provides direct topological information about the ligand binding pocket [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.